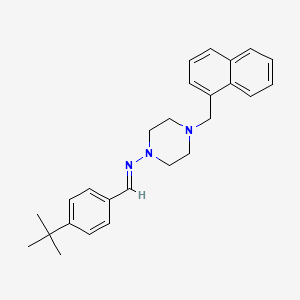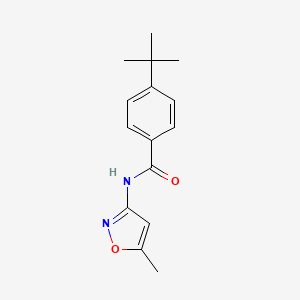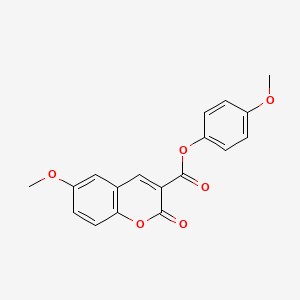
N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine" is a compound of interest in the field of organic chemistry, particularly in the synthesis of piperazine derivatives and their potential biological activities. Piperazine derivatives are widely studied for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic addition reactions, condensation, and functional group transformations. A typical method for synthesizing such compounds includes the condensation reaction between carbamimide and aromatic acids in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. This method is characterized by its efficiency in forming the piperazine framework with desired substituents (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction (XRD) studies play a crucial role in confirming the molecular structure of synthesized piperazine derivatives. These studies reveal the crystalline structure, including the arrangement of atoms and intermolecular interactions, which are essential for understanding the compound's chemical behavior and biological activity. The molecular structure of these compounds often features weak C‒H···O interactions and aromatic π–π stacking, contributing to their stability and reactivity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions and reactions with organometallic reagents, which allow for further functionalization of the molecule. These reactions are pivotal for exploring the chemical space around the piperazine core and for the development of new compounds with potential biological activities (Jiang et al., 2005).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. XRD studies provide valuable insights into the compound's crystalline structure, which is directly related to its physical properties. Understanding these properties is essential for the compound's formulation and application in various fields (Mamat et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of piperazine derivatives are determined by their molecular structure and functional groups. Studies on the synthesis and modification of piperazine derivatives reveal the influence of substituents on the compound's chemical behavior, including its reactivity towards nucleophilic and electrophilic agents, and its potential as a ligand in forming complexes with metals (Mohanty et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chelating Agents
A study describes the synthesis of macrocyclic tetraamines, which upon further modifications, including alkylation and preparation of isothiocyanate derivatives, can lead to bifunctional poly(amino carboxylate) chelating agents. These agents have potential applications in medicinal chemistry and bioconjugation techniques (McMurry et al., 1992).
Diesel Fuel Stabilization
Research on the stabilization of ecologically clean diesel fuel utilized a combination of additives, including N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine derivatives. These compounds, when used with metal deactivators, showed effectiveness in enhancing fuel stability (Koshelev et al., 1996).
Crystallography and Biological Evaluation
Another study involved the synthesis of a piperazine derivative and its characterization through various spectroscopic methods and single-crystal X-ray diffraction. The compound exhibited moderate biological activities, including antibacterial and anthelmintic effects, suggesting its potential in pharmaceutical research (Sanjeevarayappa et al., 2015).
Anti-Malarial Agents
Piperazine derivatives have been investigated for their anti-malarial activity. Structural studies of active and non-active tert-butyl substituted piperazine derivatives provided insights into the molecular features critical for anti-malarial efficacy (Cunico et al., 2009).
Asymmetric Synthesis
Research on the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines for potential use in drug development demonstrated the utility of N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine derivatives in producing diastereomerically enriched compounds (Jiang et al., 2005).
Eigenschaften
IUPAC Name |
(E)-1-(4-tert-butylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3/c1-26(2,3)24-13-11-21(12-14-24)19-27-29-17-15-28(16-18-29)20-23-9-6-8-22-7-4-5-10-25(22)23/h4-14,19H,15-18,20H2,1-3H3/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTJARDNAKLKCS-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)
![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)
acetate](/img/structure/B5558847.png)
![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)
![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)
![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)
![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)


![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)
![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)